REACTION_SMILES
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[Br:20][CH2:21][C:22](=[O:23])[O:24][CH3:25].[CH3:13][CH2:14][N:15]([CH2:16][CH3:17])[CH2:18][CH3:19].[CH3:26][C:27]#[N:28].[n:1]1[nH:2][n:3][n:4][c:5]1-[c:6]1[cH:7][c:8]([OH:12])[cH:9][cH:10][cH:11]1>>[n:1]1[n:2]([CH2:21][C:22](=[O:23])[O:24][CH3:25])[n:3][n:4][c:5]1-[c:6]1[cH:7][c:8]([OH:12])[cH:9][cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1cccc(-c2nn[nH]n2)c1
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Name
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Type
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product
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Smiles
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COC(=O)Cn1nnc(-c2cccc(O)c2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |